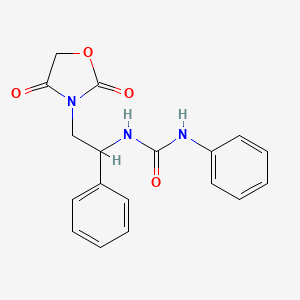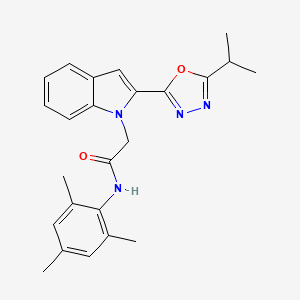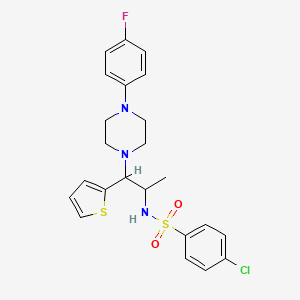
1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-phenylurea is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as DPPU and belongs to the class of urea derivatives. DPPU has been synthesized using various methods and has shown promising results in various scientific applications.
Aplicaciones Científicas De Investigación
Novel Calcium Antagonists with Antioxidant Activity
The study by Kato et al. (1999) explored novel calcium antagonists possessing both calcium overload inhibition and antioxidant activities. Although the specific compound of interest was not mentioned, this research indicates a growing interest in multifunctional molecules with potential therapeutic benefits. The structural analysis and activity evaluation of various analogs suggest that lipophilicity and specific functional groups significantly impact biological activities, highlighting the importance of chemical structure in drug design and development (Kato et al., 1999).
Stereoselective Synthesis of Isoxazolidines
Isoxazolidines are highlighted for their utility in organic synthesis, drug discovery, and chemical biology. Karyakarte et al. (2012) discussed a copper-catalyzed aminooxygenation/cyclization method to synthesize methyleneoxy-substituted isoxazolidines. This method offers excellent yields and diastereoselectivities, demonstrating the potential for synthesizing complex structures with precise stereocontrol. Such methodologies could be applicable in creating derivatives of the compound of interest for various scientific research applications (Karyakarte et al., 2012).
Synthesis of Imidazolidinone Derivatives
Gazizov et al. (2009) reported the synthesis of imidazolidin-2-ones, demonstrating the versatility of cyclic ureas in chemical synthesis. Although the study does not directly involve the compound , it underlines the research interest in cyclic ureas and related structures for developing new chemical entities with potential applications in material science and pharmacology (Gazizov et al., 2009).
Antimicrobial Activity of Thiazolidinone Derivatives
B'Bhatt and Sharma (2017) focused on the synthesis and antimicrobial evaluation of thiazolidinone derivatives, a class of compounds known for their biological activities. This study is relevant for understanding the antimicrobial potential of related chemical structures and could guide the development of new antimicrobial agents based on the core structure of interest (B'Bhatt & Sharma, 2017).
Corrosion Inhibition by Imidazolium Zwitterions
Srivastava et al. (2017) synthesized amino acid-based imidazolium zwitterions, investigating their use as green corrosion inhibitors. While not directly related to the target compound, this study exemplifies the broader applications of nitrogen-containing heterocycles in material science, particularly in corrosion protection. This suggests potential for the structural exploration of similar compounds in corrosion inhibition applications (Srivastava et al., 2017).
Propiedades
IUPAC Name |
1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-phenylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c22-16-12-25-18(24)21(16)11-15(13-7-3-1-4-8-13)20-17(23)19-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H2,19,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHYZYFIRHXQPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-phenylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2379443.png)

![4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2379446.png)

![2-(2,3-Dihydro-1,4-benzodioxin-3-yl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2379450.png)

![2-Azabicyclo[2.2.1]hept-5-en-3-ylmethanol](/img/structure/B2379455.png)
![[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2379456.png)
![9-isobutyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2379458.png)
![Tert-butyl 8-imino-8-oxo-8lambda6-thia-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2379461.png)
![2-({2-[2-(benzylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxyphenyl)butanamide](/img/structure/B2379462.png)
![6-(trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2379463.png)
